

Computational Analysis of 1-Aminoethanol Reaction Kinetics: Application Notes for Researchers

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Compound Focus: 1-Aminoethanol

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Introduction to Chemical System

1-Aminoethanol ($\text{NH}_2\text{CH}_2\text{OH}$), a simple alkanolamine, is a molecule of significant interest in atmospheric chemistry and industrial processes. Its structure, featuring hydrophilic $-\text{NH}_2$ and $-\text{OH}$ groups on a short alkyl backbone, makes it highly relevant in applications like **carbon capture and storage (CCS) technology**, where higher analogues such as monoethanolamine (MEA) are widely used as solvents. Understanding its atmospheric fate and transformation pathways is crucial for assessing environmental impacts and optimizing industrial applications. The primary atmospheric sink for **1-aminoethanol** is reaction with the hydroxyl radical ($\bullet\text{OH}$), which initiates oxidation sequences that can lead to various products, some of which are of toxicological concern. Computational chemistry provides powerful tools for elucidating the **detailed reaction mechanisms and kinetics** of these processes, offering insights that are often challenging to obtain solely through experimental means.

Computational Methodology

Electronic Structure Calculations

The accuracy of kinetic predictions in computational chemistry hinges on the precision of the underlying electronic structure calculations.

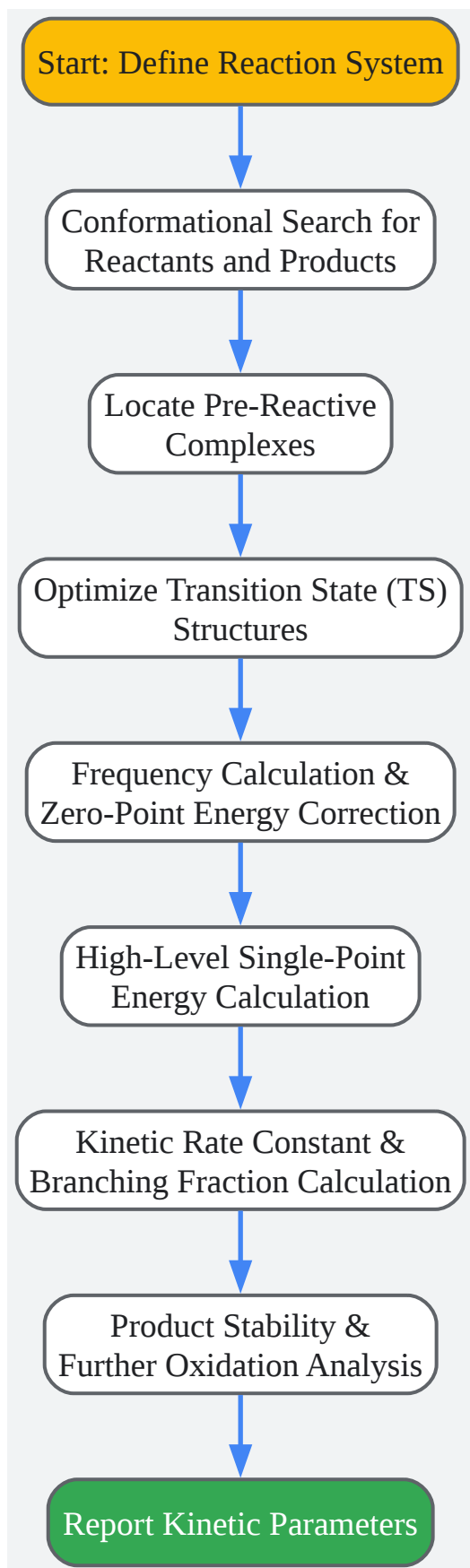
- **Level of Theory:** The recommended approach involves high-level **ab initio/density functional theory (DFT)** methods. Specifically, geometries of all reactants, pre-reactive complexes, transition states, and products should be optimized using a hybrid-DFT functional like **M06-2X** with a **triple-zeta basis set** (e.g., 6-311++G(3df,3pd)) that includes diffuse and polarization functions. Single-point energy corrections are then performed on the optimized structures using a more accurate method such as **coupled-cluster theory (CCSD(T))** with a comparable basis set. This composite method is denoted as CCSD(T)//M06-2X/6-311++G(3df,3pd) [1].
- **Conformational Analysis:** **1-Aminoethanol** exists as multiple rotational conformers. A comprehensive scan of the conformational landscape is essential to identify the lowest energy structures and account for all possible H-abstraction pathways [1].
- **Validation:** Compare computed molecular parameters (like bond lengths and vibrational frequencies) for known small molecules with high-quality experimental or theoretical data to validate the chosen methodology.

Kinetic Rate Constant Calculations

Reaction rates are determined by applying statistical mechanical theories to the energies and properties obtained from electronic structure calculations.

- **Transition State Theory (TST):** Conventional TST is used to calculate the rate constant for each elementary reaction channel. The formula for the rate constant ($k(T)$) is: $k(T) = \kappa(T) \frac{k_B T}{h} e^{-\Delta G^\ddagger(T)/RT}$ where ($\kappa(T)$) is the tunneling coefficient (e.g., calculated using the Wigner method), (k_B) is Boltzmann's constant, (h) is Planck's constant, and (ΔG^\ddagger) is the Gibbs free energy of activation [1].
- **Branching Fractions:** The branching fraction (Γ_i) for a specific product channel (i) is calculated as the ratio of its rate constant (k_i) to the total rate constant (k_{total}): ($\Gamma_i = k_i / k_{\text{total}}$). This predicts the product distribution under specific conditions [1].

The following workflow diagram illustrates the complete computational protocol from initial setup to final kinetic data:



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Key Reaction Pathways & Quantitative Kinetics

Hydrogen Abstraction by •OH Radical

The initial and rate-determining step in the atmospheric oxidation of **1-aminoethanol** is hydrogen atom abstraction by the hydroxyl radical. This can occur from three distinct sites, leading to different radical intermediates.

Table 1: Activation Energies and Rate Constants for H-Abstraction from 1-Aminoethanol by •OH

Abstraction Site	Activation Energy (kcal/mol)	Rate Constant at 300 K (cm ³ molecule ⁻¹ s ⁻¹)	Branching Fraction (%)
-CH ₂ - (C-centered)	4.1 - 6.5	Not separately specified	77
-NH ₂ (N-centered)	3.5 - 6.5	Not separately specified	20
-OH (O-centered)	7.0 - 9.3	Not separately specified	3
Total	-	~1.97 × 10 ⁻¹¹	100

Source: Data adapted from [1]. The total rate constant and branching fractions are calculated values.

As shown in Table 1, H-abstraction from the carbon atom is the most favored pathway, contributing 77% to the total reaction flux. This is due to its lower activation energy barrier compared to abstraction from the -OH group. The N-centered pathway is also competitive, while O-centered abstraction is less significant [1]. The overall reaction with •OH is rapid, with a total rate constant of ~2.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K, indicating an atmospheric lifetime on the order of days, assuming a typical •OH concentration.

Oxidation of Radical Intermediates by O₂

The carbon-centered radical ($\bullet\text{NH}_2\text{CHOH}$) formed from the initial H-abstraction is highly reactive and is rapidly trapped by atmospheric oxygen ($^3\text{O}_2$), leading to stable molecular products.

Table 2: Products from the Oxidation of the C-centered Radical ($\bullet\text{NH}_2\text{CHOH}$) by O₂

Product Name	Chemical Formula	Branching Fraction (%)	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)
Formamide	NH ₂ CHO	~99	$\sim 5.5 \times 10^{-12}$
Formimidic Acid	HN=C(H)-OH	Negligible	-
Amino Formic Acid	NH ₂ COOH	Negligible	-

Source: Data adapted from [1].

The oxidation process is highly selective, with **formamide (NH₂CHO)** being the **dominant product** with a branching fraction of approximately **99%**. The formation of formimidic acid and amino formic acid is computationally predicted to be negligible [1].

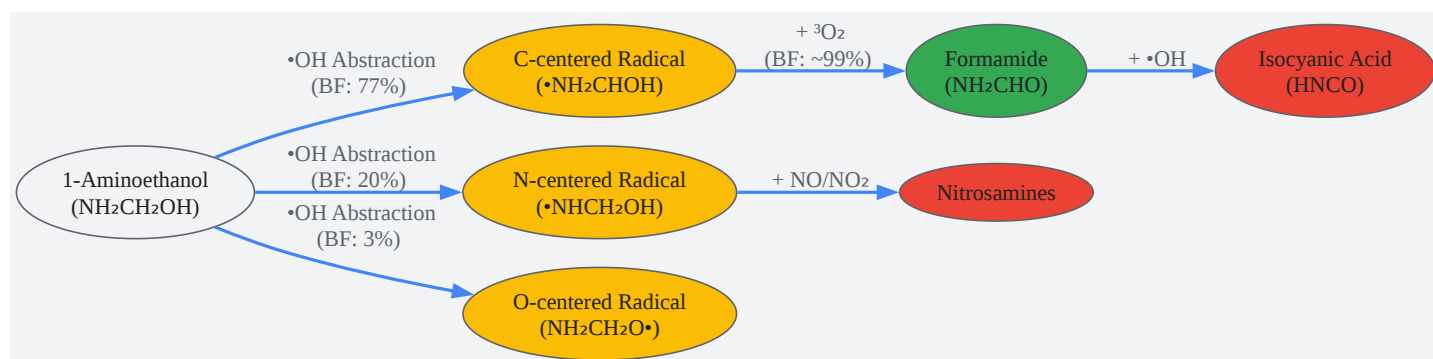
Data Interpretation & Environmental Implications

The computational results provide a mechanistic basis for understanding the environmental impact of **1-aminoethanol** emissions. The formation of formamide as the major stable product is a key finding. While formamide itself has biochemical relevance, its subsequent reaction with $\bullet\text{OH}$ radicals in the atmosphere can lead to the production of **isocyanic acid (HNCO)**, a compound known to be harmful to human health as it can carbamylate proteins and is linked to cataracts and atherosclerosis [1].

Furthermore, the nitrogen-centered radical ($\bullet\text{NHCH}_2\text{OH}$), though a minor product, poses a different risk. This radical can react with trace nitrogen oxides (NO and NO₂) present in polluted air, potentially leading to the formation of **nitrosamines**, which are potent carcinogens [1]. Therefore, a complete risk assessment of **1-**

aminoethanol release must consider not only its direct effects but also the toxicological profile of its secondary and tertiary reaction products.

The diagram below summarizes the complete reaction network for **1-aminoethanol** oxidation, from the initial $\bullet\text{OH}$ attack to the final stable products and their associated environmental risks.



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Protocol for Computational Analysis

This section provides a step-by-step protocol for setting up and running a calculation of the $\bullet\text{OH} + \mathbf{1}$ -**aminoethanol** reaction rate constant.

• System Setup and Conformational Search

- Draw and generate initial 3D coordinates for **1-aminoethanol**, the $\bullet\text{OH}$ radical, and all possible radical products.
- Perform a conformational search for **1-aminoethanol** using molecular mechanics or a semi-empirical method to identify all low-energy rotamers. Optimize the lowest-energy structures at the M06-2X/6-311++G(3df,3pd) level.

• Locate Pre-reactive Complexes and Transition States

- For each reactant conformer, scan the potential energy surface along the reaction coordinate to find approximate structures for pre-reactive complexes and transition states (TS).
 - Fully optimize the geometries of these complexes and TSs at the M06-2X/6-311++G(3df,3pd) level.
 - Verify that each TS has exactly one imaginary frequency, and that the normal mode of this frequency corresponds to the intended reaction coordinate.
- **Energy Refinement and Frequency Analysis**
 - Perform a frequency calculation at the same level of theory on all optimized species (reactants, complexes, TSs, products) to obtain zero-point energies (ZPE) and thermal corrections.
 - Conduct single-point energy calculations on the optimized geometries using the CCSD(T) method with a large basis set.
 - **Kinetic and Statistical Analysis**
 - Calculate the relative energies (including ZPE correction) for all species.
 - Use TST to compute the rate constant for each H-abstraction channel.
 - Account for multiple conformers by calculating a Boltzmann-weighted average rate constant.
 - Sum the individual channel rate constants to obtain the total rate constant and calculate the branching fractions.

Troubleshooting and Best Practices

- **Transition State Validation:** Always confirm that an intrinsic reaction coordinate (IRC) calculation connects your optimized TS to the correct reactants and products.
- **Basis Set Superposition Error (BSSE):** For reactions involving weak intermolecular complexes (like the pre-reactive •OH---NH₂CH₂OH complex), apply counterpoise correction to account for BSSE in your energy calculations.
- **Tunneling Correction:** Do not neglect tunneling, especially for H-atom transfer reactions. The Wigner method is a simple approximation, but more accurate methods like Eckart are preferred for reporting final values.
- **Convergence Issues:** If SCF or geometry convergence fails during DFT calculations, consider using a smaller basis set for a preliminary optimization, tightening convergence criteria, or employing different integral grids and algorithms.

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References

1. Unveiling the chemical kinetics of aminomethanol ... [pmc.ncbi.nlm.nih.gov]

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